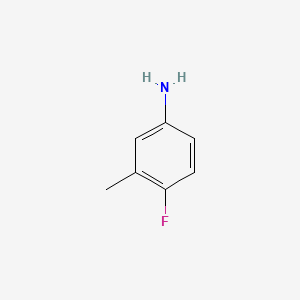

4-Fluoro-3-methylaniline

説明

Significance and Research Context of Fluorinated Aniline (B41778) Derivatives

The introduction of fluorine into organic molecules, particularly pharmaceuticals and agrochemicals, is a widely employed strategy in medicinal and materials chemistry. beilstein-journals.org Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets compared to their non-fluorinated counterparts. beilstein-journals.orgnih.gov The fluorine atom, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, pKa, and conformational preferences. nih.govacademie-sciences.fr

Fluorinated aniline derivatives are particularly significant intermediates in the synthesis of complex molecules. chemimpex.com The fluorine atom's small size, comparable to that of a hydrogen atom, means it can often be incorporated without causing significant steric hindrance, while its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the basicity of the amino group. mdpi.com This modulation of electronic properties is crucial for designing molecules with specific functions. In the context of drug discovery, incorporating fluorine can block metabolic oxidation at certain sites, prolonging the therapeutic effect of a drug. nih.gov Consequently, fluorinated anilines are key components in the synthesis of a wide array of bioactive compounds, including anticancer agents, anti-inflammatory drugs, and materials for advanced technologies like perovskite solar cells. chemimpex.commdpi.combiosynth.com

Historical Perspective of 4-Fluoro-3-methylaniline Research

The systematic investigation of fluorinated aromatic amines gained momentum in the mid-20th century, propelled by advancements in fluorination chemistry and a growing recognition of fluorine's unique impact on molecular properties. While the precise first synthesis of this compound is not extensively documented in early literature, its emergence is tied to this broader exploration. By the 1970s and 1980s, as pharmaceutical companies increasingly integrated fluorine into drug candidates to improve metabolic stability and potency, building blocks like this compound became valuable commodities.

A patent filed in 1988 and granted in 1990 provides concrete evidence of its use as a reactant in the synthesis of new derivatives for color coupling reactions, indicating its availability and established utility in chemical research by that time. google.com Early synthetic methods for related compounds often involved the reduction of the corresponding nitroaromatics, such as 4-fluoro-2-methyl-1-nitrobenzene, a technique that has since been refined for industrial-scale production. The historical trajectory of this compound is thus embedded in the larger narrative of organofluorine chemistry's evolution from a niche academic interest to a cornerstone of modern chemical synthesis.

Current Research Landscape and Future Directions

Today, this compound is primarily utilized as a versatile intermediate in the synthesis of a diverse range of chemical entities. Its structural features make it a crucial building block for creating more complex molecules with desired properties.

Key Research Applications:

Pharmaceuticals: The compound is a key starting material for synthesizing various pharmaceuticals. chemimpex.com It is used in the development of anti-inflammatory and analgesic drugs. chemimpex.com Research also points towards its use in creating agents targeting neurological disorders. chemimpex.com

Agrochemicals: In agricultural science, this compound serves as an intermediate in the formulation of herbicides and pesticides, contributing to crop protection. chemimpex.comchemimpex.com

Dyes and Pigments: The chemical industry employs this aniline derivative in the production of dyes, where it contributes to creating vibrant and stable colorants for textiles and other materials. chemimpex.comchemimpex.com

Future research is expected to continue leveraging the unique properties of this compound. Its application may expand further into materials science , where fluorinated compounds are explored for creating high-performance polymers and materials with enhanced thermal and chemical resistance. chemimpex.comsmolecule.com As a readily available and reactive building block, it will likely remain a staple in drug discovery campaigns aimed at developing novel therapeutic agents with improved pharmacokinetic profiles. chemimpex.comsmolecule.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 452-69-7 | chembk.comsigmaaldrich.comfishersci.ca |

| Molecular Formula | C₇H₈FN | chembk.comfishersci.ca |

| Molecular Weight | 125.14 g/mol | chembk.comsigmaaldrich.com |

| Appearance | Solid; Clear yellow to brown liquid | sigmaaldrich.comthermofisher.com |

| Melting Point | 34-38 °C | sigmaaldrich.com |

| Boiling Point | 85-86 °C (at 9 mmHg) | chembk.com |

| Density | 1.12 g/cm³ | chembk.com |

| Flash Point | 95 °C | chembk.com |

| Refractive Index | 1.5370 | chembk.com |

| InChI Key | NYMDPDNETOLVBS-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1cc(N)ccc1F | sigmaaldrich.com |

Table 2: Selected Synthetic Applications of this compound

| Reaction | Reactant(s) | Product(s) | Research Area | Source(s) |

| Alkylation | 1-Bromo-3-chloropropane | N-(3-chloropropyl)-4-fluoro-3-methylaniline | Colorimetric Assays | google.com |

| Suzuki Coupling Precursor | - | 4-Methoxy-3′-methyl-4′-fluorobiphenyl | Organic Synthesis | sigmaaldrich.com |

| Schiff Base Formation | Aldehydes/Ketones | Diimine Schiff bases | Organic Synthesis | sigmaaldrich.com |

| Amide Synthesis | N-acetylaziridine | N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methylaniline derivative | Organic Synthesis | google.com |

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDPDNETOLVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196425 | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-69-7 | |

| Record name | 4-Fluoro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ88XWX75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylaniline

Established Synthetic Pathways and Mechanistic Considerations

Established methods for synthesizing 4-Fluoro-3-methylaniline primarily rely on sequential reactions that build the molecule's functionality in a controlled manner. These pathways are well-documented and form the foundation of its production.

A prevalent and logical multi-step synthesis for this compound commences with 2-Fluorotoluene (B1218778). This approach involves two main transformations: electrophilic aromatic substitution to introduce a nitro group, followed by the reduction of this group to form the target aniline (B41778).

Nitration: 2-Fluorotoluene undergoes regioselective nitration to yield 2-Fluoro-5-nitrotoluene (B1294961). The fluorine and methyl groups on the starting material direct the incoming nitro group primarily to the para position relative to the fluorine atom.

Reduction: The intermediate, 2-Fluoro-5-nitrotoluene, is then subjected to a reduction reaction, converting the nitro group (-NO2) into an amino group (-NH2) to afford the final product, this compound.

This pathway is effective due to the reliable control over regioselectivity afforded by the directing effects of the substituents on the aromatic ring.

An alternative approach to constructing the this compound molecule involves introducing the fluorine atom at a later stage onto a pre-functionalized aniline or toluene (B28343) derivative. A classic and effective method for this transformation is the Balz-Schiemann reaction. rsc.orgrsc.org

This strategy would typically involve:

Diazotization of an appropriate aromatic amine, such as 3-methyl-4-aminobenzene (p-toluidine's isomer), with nitrous acid to form a diazonium salt.

Conversion of the diazonium salt to a diazonium tetrafluoroborate (B81430) intermediate by treatment with fluoroboric acid (HBF4). rsc.org

Thermal decomposition of the isolated and dried diazonium tetrafluoroborate salt, which expels nitrogen gas and boron trifluoride, leaving the desired aryl fluoride (B91410). rsc.org

The mechanism proceeds through the formation of an aryl cation, which abstracts a fluoride ion from the tetrafluoroborate anion. rsc.org While powerful, this method requires the isolation of potentially unstable diazonium salts. rsc.org Modern variations of this reaction utilize other fluoride sources like hexafluorophosphates (PF6−) to improve yields for certain substrates. rsc.org

Table 1: Comparison of Regioselective Nitration Conditions for 2-Fluorotoluene

| Catalyst System | Nitrating Agent | Temperature (°C) | Conversion (%) | Selectivity for 2-Fluoro-5-nitrotoluene (%) |

| Solid Acid Catalysts | ||||

| H-beta | 70% Nitric Acid | 90 | 35.6 | 95.6 |

| Fe/Mo/SiO₂ | 70% Nitric Acid | 90 | 55.25 | 88.9 |

| MoO₃/SiO₂ | 70% Nitric Acid | 90 | 54.9 | 84.7 |

| Conventional Method | ||||

| Nitric Acid | Nitric Acid | -15 to 20 | High | Not specified |

Data synthesized from studies on fluorotoluene nitration. nih.govresearchgate.netacs.orgmit.edu

The final and crucial step in the most common synthetic route is the formation of the amine group. This is overwhelmingly accomplished by the reduction of the corresponding nitroaromatic compound, 2-Fluoro-5-nitrotoluene.

Several reduction methods are effective for this transformation:

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. rsc.orgresearchgate.net

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, making it a safer alternative for laboratory-scale synthesis. It uses a hydrogen donor molecule, such as formic acid, hydrazine, or alcohols like methanol, in the presence of a catalyst like Pd/C. researchgate.netresearchgate.net

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) can also be employed, though they generate significant metallic waste.

The choice of method often depends on the scale of the reaction, available equipment, and desired purity of the final product.

Novel and Sustainable Synthetic Approaches

Recent advances in chemical synthesis have led to the development of more efficient, safer, and environmentally benign methods applicable to the synthesis of this compound and related compounds.

Modern catalysis offers powerful tools for constructing C-N bonds and performing reductions with high efficiency and selectivity.

Advanced Catalytic Hydrogenation: Research into hydrogenation catalysts has yielded highly active and selective systems. For instance, palladium nanoparticles supported on materials like graphene have demonstrated higher activity and stability compared to traditional Pd/C catalysts for the reduction of nitrotoluenes. rsc.org Base-metal catalysts, such as those based on manganese or cobalt, are also being developed as cost-effective and less toxic alternatives to precious metal catalysts for the chemoselective hydrogenation of nitroarenes. acs.orgiitm.ac.in

Buchwald-Hartwig Amination: While not the most direct route for this specific target, the Buchwald-Hartwig amination represents a cornerstone of modern catalytic C-N bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction could theoretically synthesize this compound by coupling an amine source (or an ammonia (B1221849) equivalent) with a suitable precursor like 1-bromo-4-fluoro-3-methylbenzene. The reaction is valued for its broad substrate scope and functional group tolerance, employing a palladium source and a specialized phosphine (B1218219) ligand. wikipedia.orgacs.org

Table 2: Examples of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Hydrogen Source | Substrate Example | Key Advantages |

| Pd/Graphene | H₂ in Methanol | Nitrotoluenes | High activity and stability |

| Copper Nanoparticles/Celite | Ethylene Glycol (Transfer) | Nitrobenzene | No H₂ gas, no precious metals |

| Mn-pincer complex | H₂ | Nitroarenes | Base-metal catalyst, high chemoselectivity |

| Pd/C | Ammonia Borane | Nitroarenes | Rapid reaction at ambient conditions |

Data derived from research on advanced hydrogenation methods. rsc.orgnih.govrsc.orgacs.org

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions like nitration and hydrogenation. vapourtec.com

Continuous Flow Nitration: Aromatic nitration is a highly exothermic reaction that can pose significant safety risks in traditional batch reactors due to poor heat transfer and the potential for thermal runaway. vapourtec.comsoton.ac.uk Continuous flow microreactors or tubular reactors provide superior heat and mass transfer, allowing for precise temperature control. rsc.orgmicroflutech.com Reacting 2-fluorotoluene with a nitrating agent in a flow system would enable the rapid and safe production of the 2-fluoro-5-nitrotoluene intermediate with potentially higher selectivity and yield. rsc.orgvapourtec.com

Continuous Flow Hydrogenation: The reduction of nitroarenes is another process that benefits greatly from flow chemistry. Using a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C or copper nanoparticles on celite), a solution of 2-fluoro-5-nitrotoluene can be continuously passed through the reactor with a stream of hydrogen or a hydrogen donor. nih.govacs.orgrsc.org This approach minimizes the volume of gaseous hydrogen used at any given time, drastically improving safety. almacgroup.com It also enhances the interaction between the substrate, catalyst, and hydrogen, leading to significantly higher throughput and catalyst efficiency compared to batch processes. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of key industrial intermediates like this compound. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and enhancing atom economy. The application of these principles in the synthesis of this compound is an active area of research, focusing on developing cleaner, safer, and more efficient production routes.

Traditional synthetic methods for anilines often involve harsh reaction conditions, the use of stoichiometric amounts of hazardous reagents, and the generation of significant waste streams, leading to a low atom economy and a high E-factor (environmental factor). In contrast, modern approaches inspired by green chemistry seek to overcome these limitations through innovative catalytic systems, the use of benign solvents, and process optimization.

Catalytic Approaches:

A cornerstone of green chemistry is the use of catalysts to facilitate reactions with high selectivity and efficiency, thereby reducing energy consumption and waste generation. In the context of this compound synthesis, catalytic methods are being explored to replace traditional stoichiometric reagents. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a versatile method for the formation of carbon-nitrogen bonds and can be applied to the synthesis of substituted anilines like 3-fluoro-4-methylaniline. guidechem.com This catalytic approach often provides high yields and is amenable to a wide range of substrates.

Furthermore, research into metal-free catalytic systems is gaining traction to avoid the use of expensive and potentially toxic heavy metals. acs.org One-pot metal-free syntheses of diarylamines from aromatic aldehydes and anilines have been developed, showcasing the potential for more sustainable routes to aniline derivatives. acs.org

Atom Economy and Waste Minimization:

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy are inherently greener as they generate less waste. The ideal synthesis would have a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. rsc.org Addition and rearrangement reactions are examples of transformations that can achieve 100% atom economy. rsc.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. rsc.org

For the synthesis of anilines, traditional methods like the Béchamp reduction of nitroarenes, while effective, suffer from poor atom economy and produce large quantities of iron oxide sludge. rsc.org Greener alternatives, such as catalytic hydrogenation, offer significantly improved atom economy with water being the only byproduct. rsc.org The development of synthetic routes to this compound with a higher atom economy is a primary goal of green chemistry research in this area.

Safer Solvents and Reaction Conditions:

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and recyclable. Water is often considered a green solvent due to its benign nature and abundance. nih.gov Research has demonstrated the successful synthesis of 2-aminothiazoles in water at ambient temperature, highlighting the potential of aqueous media for organic synthesis. nih.gov

Solvent-free reactions, where the reaction is conducted in the absence of a solvent, represent an even greener approach. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling solvent-free reactions with significantly reduced reaction times and improved yields. nih.govnih.gov For example, a solvent- and catalyst-free synthesis of 2-aminothiazoles under microwave irradiation was completed in just 4 minutes with an 85% yield, compared to a 24% yield under conventional heating. nih.gov The application of such techniques to the synthesis of this compound could offer substantial environmental benefits.

The following table summarizes various synthetic approaches for aniline derivatives, highlighting key green chemistry metrics where available.

| Synthetic Approach | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Atom Economy (%) | E-Factor | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst | Toluene | 12 h | 85-95 | ~80 | >5 | guidechem.com |

| Nitroarene Reduction (Fe/NH4Cl) | Iron, Ammonium Chloride | Ethanol/Water | 4 h | 90 | ~65 | ~10 | researchgate.net |

| Catalytic Hydrogenation | Platinum or Palladium | Methanol | 2-4 h | >95 | ~98 | <1 | rsc.org |

| Microwave-Assisted (General) | None | None | <15 min | High | High | Low | nih.govnih.gov |

| Metal-Free One-Pot Synthesis | None | Acetonitrile (B52724) | 24 h | 70-90 | High | Low | acs.org |

Note: The data in this table is illustrative and represents typical values for the synthesis of aniline derivatives. Specific values for this compound may vary.

By focusing on these green chemistry principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of essential compounds like this compound, which plays a crucial role in the pharmaceutical and agrochemical sectors. nbinno.comnbinno.com

Reaction Chemistry and Derivatization of 4 Fluoro 3 Methylaniline

Reactivity Profile of the Aromatic Ring System

The substitution pattern on the aniline (B41778) ring, featuring an amino group, a methyl group, and a fluorine atom, creates a unique electronic and steric environment that governs the regioselectivity of its reactions. The amino group is a strongly activating, ortho-, para-directing substituent, while the methyl group is weakly activating and also ortho-, para-directing. Conversely, the fluorine atom is a weakly deactivating substituent due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions via resonance.

In electrophilic aromatic substitution (EAS), the positions for substitution on the 4-fluoro-3-methylaniline ring are determined by the cumulative directing effects of the existing substituents. The powerful ortho-, para-directing influence of the amino group is the dominant factor.

Amino Group (-NH₂): Directs to positions 2 and 6 (ortho) and 4 (para, already substituted).

Methyl Group (-CH₃): Directs to positions 2 and 6 (ortho) and 5 (para).

Fluoro Group (-F): Directs to positions 3 (ortho, already substituted) and 5 (ortho), and 1 (para, already substituted).

The combined effects strongly activate positions 2, 5, and 6 for electrophilic attack. Position 2 is ortho to both the amino and methyl groups, making it electronically very favorable, though it experiences some steric hindrance. Position 6 is ortho to the amino group and para to the methyl group, also an activated site. Position 5 is ortho to the fluorine and para to the methyl group.

A notable example is the bromination of the related compound 3-fluoro-2-methylaniline (B146951), which yields 4-bromo-3-fluoro-2-methylaniline. sigmaaldrich.comnih.gov This indicates that electrophilic bromination occurs at the position para to the amino group and ortho to the methyl group. For this compound, substitution is anticipated at the available ortho positions relative to the potent amino director.

| Reaction | Reagent | Anticipated Major Product(s) | Controlling Factors |

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-fluoro-3-methylaniline (B15222279) | Strong ortho-directing effect of -NH₂ and -CH₃ groups. |

| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-3-methyl-2-nitroaniline | Strong ortho-directing effect of -NH₂ group, often requires protection of the amine. |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-fluoro-3-methylbenzenesulfonic acid | Kinetic control may favor ortho substitution; thermodynamic control may favor para. |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the presence of electron-donating amino and methyl groups makes the aromatic ring electron-rich, thus disfavoring a classical SNAr reaction where fluoride (B91410) would act as the leaving group.

However, this reaction can be facilitated under specific conditions or after modification of the aniline structure. For instance, if the amino group is converted into a potent electron-withdrawing group (e.g., a nitro group via diazotization and substitution), the reactivity of the ring towards nucleophiles would be significantly enhanced. In such modified substrates, the fluorine atom can be displaced by various nucleophiles. Research on related fluorinated aromatic compounds shows that substitution of a fluorine atom can be achieved with O- and N-nucleophiles, particularly when the aromatic system is sufficiently electron-deficient. nih.govacgpubs.org

This compound and its derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. To participate as an electrophilic partner in reactions like Suzuki, Heck, or Sonogashira coupling, the aniline must first be functionalized with a suitable leaving group, such as bromide, iodide, or triflate.

For example, a brominated derivative like 2-bromo-4-fluoro-3-methylaniline can undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a complex biaryl structure. researchgate.netmdpi.com The Heck reaction, which couples aryl halides with alkenes, is another viable pathway for C-C bond formation using a halogenated derivative of this compound. wikipedia.orgorganic-chemistry.orgnih.gov

| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Bromo- or Iodo-4-fluoro-3-methylaniline | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Heck | Bromo- or Iodo-4-fluoro-3-methylaniline | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

| Buchwald-Hartwig | Aryl Halide / Triflate | This compound | Pd Catalyst / Ligand / Base | N-Aryl derivative |

Reactions Involving the Amino Group

The primary amino group of this compound is a key site for derivatization, behaving as a potent nucleophile and a weak base.

The amino group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides, typically in the presence of a base to neutralize the acidic byproduct. semanticscholar.org These reactions are fundamental for installing protecting groups or for synthesizing amides and sulfonamides, which are prevalent motifs in pharmaceuticals.

For instance, the acylation of the related 4-fluoro-3-nitroaniline (B182485) with acetic anhydride (B1165640) proceeds with high efficiency to yield N-(4-fluoro-3-nitrophenyl)acetamide. A similar reaction with this compound and an acylating agent like acetyl chloride would produce N-(4-fluoro-3-methylphenyl)acetamide. Likewise, reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide, N-(4-fluoro-3-methylphenyl)-4-methylbenzenesulfonamide. organic-chemistry.org

Table of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base (Typical) | Product |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine or Triethylamine | N-(4-fluoro-3-methylphenyl)acetamide |

| Acylation | Acetic Anhydride | Sodium Acetate | N-(4-fluoro-3-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-(4-fluoro-3-methylphenyl)-4-methylbenzenesulfonamide |

The nitrogen atom of the amino group can be functionalized through alkylation and arylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond with an alkyl group. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation, but various modern synthetic methods provide controlled mono-alkylation. For example, reductive amination or specialized catalytic systems can be employed. A patented method describes the N-methylation of the similar compound 4-fluoro-3-nitroaniline using formaldehyde (B43269) as the methylating agent in a sulfuric acid medium. google.com Visible-light-induced N-alkylation of anilines has also been developed as a modern, metal-free approach. nih.gov

N-Arylation is most effectively achieved via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In this palladium-catalyzed cross-coupling reaction, this compound acts as the nucleophilic amine partner, reacting with an aryl halide or triflate to form a diarylamine. This reaction is exceptionally broad in scope and is a cornerstone of modern medicinal chemistry for accessing complex amine-containing targets. acsgcipr.orgbeilstein-journals.org

Diazotization and Coupling Reactions

The primary amino group of this compound is readily converted to a diazonium salt, a versatile intermediate in organic synthesis. This diazotization is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. unb.caacs.org

The resulting 4-fluoro-3-methylbenzenediazonium salt is a highly reactive electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds (coupling partners) to form a wide variety of azo dyes. The general two-step process involves the initial formation of the diazonium ion, followed by the electrophilic aromatic substitution on the coupling partner. unb.ca

A notable application of this reaction is in the synthesis of fluorinated azoic dyestuffs. For instance, diazotized this compound has been shown to react with various acetoacetanilide (B1666496) derivatives to produce brightly colored pigments. google.com In a typical procedure, the diazonium salt solution is added to a solution of the acetoacetanilide in glacial acetic acid. google.com

The following table summarizes representative examples of such coupling reactions:

| Coupling Partner | Reagents and Conditions | Product | Observations | Reference |

| 3-Fluoroacetoacetanilide | Diazotized 3-fluoro-4-methyl aniline, Glacial Acetic Acid | (3-Fluoro, 4-Methyl Benzolazo) Acetoacetic Acid (3-Fluoroanilide) | Yellow crystalline compound | google.com |

| 3-Methyl, 4-fluoroacetoacetanilide | Diazotized 3-fluoro, 4-methyl aniline, Glacial Acetic Acid | (3-Methyl, 4-Fluoro Benzolazo) Acetoacetic Acid (3-Methyl, 4-Fluoroanilide) | Greenish-yellow crystalline compound | google.com |

| Note: The nomenclature in the provided reference, such as "3-fluoro, 4-methyl aniline," is synonymous with this compound. |

While specific examples with this compound are not abundant in readily available literature for all classes of coupling partners, the general reactivity of aryldiazonium salts is well-established. Coupling with phenols and their derivatives, such as 2-naphthol, typically occurs under alkaline conditions, which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion. The coupling with 2-naphthol, for example, would be expected to yield a deeply colored azo dye. researchgate.netcuhk.edu.hk

Similarly, coupling with aromatic amines like N,N-dimethylaniline is also a common practice, generally carried out in weakly acidic solutions. nih.gov These reactions are fundamental in the synthesis of a broad spectrum of azo dyes with diverse applications. nih.gov

Transformations of the Methyl Group

The methyl group of this compound, being attached to an aromatic ring, exhibits reactivity typical of benzylic positions, including oxidation and halogenation.

Oxidation Reactions

The methyl group of substituted toluenes can be oxidized to a carboxylic acid group using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out under heating in aqueous conditions, which can be neutral, acidic, or basic. The oxidation of an alkylbenzene with KMnO₄ results in the formation of a benzoic acid derivative, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

For this compound, this reaction would be expected to yield 4-fluoro-3-aminobenzoic acid. However, the presence of the amino group, which is also susceptible to oxidation, can complicate the reaction and may require a protection strategy. Acetylation of the amino group to form the corresponding acetanilide (B955) is a common approach to prevent its oxidation during such transformations. After the oxidation of the methyl group, the acetyl group can be removed by hydrolysis to regenerate the amino group.

Reaction Scheme: Plausible Oxidation of this compound

Protection: this compound is reacted with acetic anhydride to form N-(4-fluoro-3-methylphenyl)acetamide.

Oxidation: The protected compound is treated with a strong oxidizing agent like KMnO₄, followed by acidification, to convert the methyl group to a carboxylic acid.

Deprotection: The resulting N-(3-carboxy-4-fluorophenyl)acetamide is hydrolyzed (e.g., with aqueous acid or base) to yield 4-fluoro-3-aminobenzoic acid.

Halogenation Reactions

The methyl group of this compound can undergo free-radical halogenation at the benzylic position under appropriate conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic C-H bonds. This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).

This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, facilitates this selective halogenation over other positions. The expected product of the reaction of this compound with NBS would be 4-fluoro-3-(bromomethyl)aniline. Similar to the oxidation reaction, the amino group might interfere, and protection may be necessary for optimal results.

| Reaction | Reagent(s) | Expected Product | Reaction Type |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO) | 4-Fluoro-3-(bromomethyl)aniline | Free-Radical Halogenation |

Multi-functional Group Transformations and Cascade Reactions

The presence of both an amino group and a methyl group on the same aromatic ring allows for the possibility of multi-functional group transformations and cascade reactions, where a sequence of reactions occurs in a single pot. While specific literature on such cascade reactions for this compound is limited, its chemical functionalities suggest potential synthetic pathways.

A plausible cascade reaction could involve the diazotization of the amino group, followed by an intramolecular reaction involving the methyl group or a derivative thereof. For example, if the methyl group were first halogenated to a bromomethyl group, the resulting 4-fluoro-3-(bromomethyl)aniline could undergo diazotization. The diazonium salt formed could then potentially undergo an intramolecular cyclization, although such a reaction would depend on the specific conditions and the stability of the intermediates.

More broadly, cascade reactions involving diazonium salts are a known strategy in organic synthesis. For instance, three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes have been developed for the synthesis of quinolines. organic-chemistry.org Such methodologies highlight the potential for developing novel synthetic routes that leverage the reactivity of the diazonium salt derived from this compound in concert with transformations of the methyl group to construct more complex molecular architectures. These multi-component cascade reactions are valued for their efficiency and ability to build molecular complexity in a single step. researchgate.net

Advanced Analytical Characterization of 4 Fluoro 3 Methylaniline and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Fluoro-3-methylaniline. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic ring, the methyl group, and the amine group will exhibit distinct chemical shifts. The aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methyl group (–CH₃) protons typically appear as a singlet around 2.1-2.3 ppm. The amine (–NH₂) protons usually produce a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in the aromatic ring will show signals in the downfield region (typically 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a split signal, which is a characteristic feature. The methyl carbon will resonate in the upfield region (around 15-20 ppm).

While specific spectral data for this compound is not widely published, data from its isomer, 3-Fluoro-4-methylaniline, and a related derivative provide valuable comparative insights. chemicalbook.comnih.govchemicalbook.com

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| 3-Fluoro-4-methylaniline | ¹H NMR (300 MHz) | CCl₄ | 6.81 (t, J=8.7, J=8.1), 6.20 (m), 3.63 (s, NH₂), 2.10 (s, CH₃) chemicalbook.com |

| 4-Fluoro-3-(trifluoromethyl)aniline | ¹H NMR (400 MHz) | CDCl₃ | 6.94 (d), 6.82 (m), 6.74 (m), 3.72 (br s, NH₂) chemicalbook.com |

| 4-Fluoro-3-(trifluoromethyl)aniline | ¹³C NMR | CDCl₃ | Data available but specific shifts not detailed in the provided abstract. chemicalbook.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₇H₈FN), the expected molecular weight is approximately 125.14 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 125. A key fragmentation pathway for toluidine isomers involves the loss of a hydrogen atom to form a stable tropylium (B1234903) or aminotropylium-like ion, followed by the elimination of hydrogen cyanide (HCN). nist.gov The presence of the fluorine atom, which is the only stable isotope of fluorine, does not introduce isotopic peaks, simplifying the M⁺ region of the spectrum. tutorchase.com However, derivatives containing chlorine or bromine would show characteristic M+2 peaks due to their natural isotopic abundances. libretexts.org

GC-MS data for the isomer 3-Fluoro-4-methylaniline shows a top peak at m/z 124, likely corresponding to the [M-H]⁺ ion, and a peak for the molecular ion at m/z 125. nih.gov

| Compound | Technique | Key m/z Values | Notes |

|---|---|---|---|

| This compound | MS (Expected) | ~125 | Expected molecular ion (M⁺) peak. sigmaaldrich.com |

| 3-Fluoro-4-methylaniline | GC-MS | 125, 124, 77 | Molecular ion at m/z 125, with a top peak at m/z 124. nih.gov |

| 4-chloro-N-methylaniline | LC-ESI-QFT MS2 | 142.0418 [M+H]⁺ | Precursor ion for fragmentation analysis. massbank.eu |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (–NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the C-F bond stretching is expected in the 1000-1400 cm⁻¹ range.

FTIR data for the related compound 3-Fluoro-4-methylaniline is available from spectral databases, confirming these general assignments. nih.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Compound Example |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | This compound |

| Aromatic C-H Stretch | >3000 | This compound |

| Aliphatic C-H Stretch | <3000 | This compound |

| N-H Bend | 1600-1650 | This compound |

| C-F Stretch | 1000-1400 | This compound |

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The aniline (B41778) chromophore typically shows two main absorption bands: a primary band (E-band) around 230-240 nm and a secondary band (B-band) around 280-290 nm, which arises from π→π* transitions in the benzene (B151609) ring. The positions of these bands are influenced by the substituents on the ring. For example, the UV spectrum of 4-fluoroaniline (B128567) in cyclohexane (B81311) shows absorption maxima (λₘₐₓ) at 230 nm and 293 nm. nih.gov

Chromatographic Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, gas chromatography is a primary technique for purity assessment and analysis.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

The purity of this compound is often determined by GC, with suppliers specifying purities of >98.0% or ≥96.0%. tcichemicals.comthermofisher.com The selection of the GC column is critical for achieving good separation of isomers and related impurities. Fused silica (B1680970) capillary columns, such as those with an SE-54 stationary phase, are commonly used for the analysis of aniline derivatives. epa.gov The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. For definitive identification, GC is frequently coupled with mass spectrometry (GC-MS). nih.govepa.gov

| Parameter | Typical Condition/Value | Reference/Context |

|---|---|---|

| Technique | Gas Chromatography (GC), GC-MS | Purity assessment and identification of aniline derivatives. tcichemicals.comepa.gov |

| Column Type | Fused Silica Capillary (e.g., SE-54) | Commonly used for separation of aniline isomers. epa.gov |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | NPD offers selectivity for nitrogen compounds; MS provides structural information. epa.gov |

| Application | Purity assay (≥96.0%) | Reported by chemical suppliers for this compound. thermofisher.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. It is particularly valuable for assessing the purity of a sample and for monitoring the progress of chemical reactions. Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic amines like this compound.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, methods developed for similar compounds, such as 4-fluoroaniline, often utilize a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate the main compound from any impurities.

A study developing a liquid chromatography–mass spectrometry (LC-MS) method for 4-fluoroaniline provides a relevant example of the conditions that could be adapted for this compound. oup.com This method successfully achieved chromatographic separation on a C18 column using a gradient of water and acetonitrile with 0.05% acetic acid. oup.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. For more sensitive and specific detection, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). oup.com

Table 1: Illustrative HPLC Parameters for Analysis of Fluoroanilines

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. oup.com |

| Mobile Phase | Acetonitrile / Water with acid modifier (e.g., 0.05% Acetic Acid) | The polar mobile phase elutes the compounds. The modifier improves peak symmetry. sielc.comoup.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities. oup.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. oup.com |

| Detector | UV-Vis or Mass Spectrometry (MS) | UV detection is common for aromatic compounds; MS provides higher sensitivity and structural information. oup.com |

| Column Temp. | 30°C | Maintained for reproducible retention times. oup.com |

This table represents typical starting conditions for method development based on the analysis of similar compounds.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound was not found in the reviewed literature, the technique has been successfully applied to its derivatives, demonstrating its utility in this chemical class.

For example, the structure of a regioisomer formed during the chlorination of 3-fluoro-2-methylaniline (B146951) was definitively identified using X-ray crystallography. iucr.org The analysis revealed that the product, 4-chloro-3-fluoro-2-methylaniline, had co-crystallized with succinimide (B58015) in a 1:1 ratio. iucr.org The crystal data obtained from this analysis provided detailed information about the unit cell dimensions and the arrangement of the molecules in the solid state. iucr.org Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding and π–π stacking, which govern the physical properties of the material. iucr.org The application of this technique confirms the exact substitution pattern on the aromatic ring, which can be difficult to ascertain by other methods alone.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. It serves as a critical check for the purity of a synthesized sample and helps to confirm its empirical formula. For this compound (C₇H₈FN), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. sigmaaldrich.com

The experimentally determined values from an elemental analyzer are compared against these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages is considered strong evidence of the compound's identity and purity.

Table 2: Elemental Composition of this compound (C₇H₈FN)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 67.22% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.45% |

| Fluorine | F | 18.998 | 1 | 18.998 | 15.18% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.19% |

| Total | 125.146 | 100.00% |

Calculations are based on the molecular weight of 125.15 g/mol . sigmaaldrich.com

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoro-3-methylaniline. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Such studies typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized geometry, various electronic properties can be calculated. These properties help in understanding the molecule's behavior in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org

Another important aspect of DFT studies is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aniline (B41778) derivative, the area around the nitrogen atom is typically electron-rich, while the aromatic ring and its substituents can have varying electron densities. chemrxiv.org

Table 1: Examples of Properties Calculated Using DFT for a Related Compound (m-Fluoroaniline)

| Property | Description | Example Value (for m-Fluoroaniline) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.98 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.65 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.33 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.35 Debye |

Note: The data presented is for m-fluoroaniline and serves as an illustrative example of the types of properties calculated via DFT. chemrxiv.org

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods can be computationally more intensive than DFT but are known for their high accuracy. Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to study the structure and vibrational frequencies of molecules like this compound.

Studies on related molecules, such as p-methylaniline, have utilized ab initio methods to investigate their molecular structure and vibrational spectra. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high precision. Furthermore, they can compute the vibrational frequencies corresponding to different molecular motions, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the primary points of rotation would be around the C-N bond and the C-C bond of the methyl group.

The conformation of the amino group relative to the benzene (B151609) ring is a key feature. In aniline and its derivatives, the amino group can be planar or slightly pyramidal. The rotation of the amino group and the methyl group will lead to different conformers with varying energies. The relative energies of these conformers determine the most stable structure of the molecule. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the energy minima that correspond to stable conformers and the energy barriers that separate them. colostate.eduaip.org

Table 2: Key Aspects of Conformational Analysis

| Feature | Description |

| Dihedral Angle | The angle between two planes, each defined by three atoms. It is a key parameter in describing molecular conformation. libretexts.org |

| Rotational Barrier | The energy required to rotate a part of a molecule around a single bond from one stable conformation to another. |

| Stable Conformer | A conformation that corresponds to a local minimum on the potential energy surface. |

While specific conformational analysis data for this compound is not available, studies on substituted anilines have shown that interactions between the amino group and adjacent substituents can significantly influence the conformational preferences. colostate.eduaip.org

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates that connect reactants to products. This provides a detailed, step-by-step description of how a reaction occurs.

For instance, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT to elucidate the reaction mechanism. mdpi.com Such a study for this compound could predict how it might react with various reagents, for example, in electrophilic aromatic substitution reactions. The calculations would identify the most likely sites of attack on the aromatic ring and the energy barriers associated with each potential reaction pathway. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.gov These models are particularly important in drug discovery and materials science.

In the context of this compound, SAR modeling could be used if this compound were part of a series of molecules being evaluated for a specific biological target. The model would aim to identify the structural features, such as the presence and position of the fluoro and methyl groups, that are critical for the observed activity.

A QSAR model would take this a step further by developing a mathematical equation that relates the biological activity to various physicochemical properties (descriptors) of the molecules. These descriptors can be calculated using computational methods and can include parameters related to the molecule's size, shape, lipophilicity, and electronic properties. While a specific SAR model for this compound is not documented, the general approach is widely applied to aniline derivatives in medicinal chemistry. mdpi.com

Table 3: Components of a Typical QSAR Study

| Component | Description |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule. |

| Biological Activity | A quantitative measure of the effect of the compound, such as inhibitory concentration (IC50). |

| Mathematical Model | An equation that correlates the molecular descriptors with the biological activity. |

| Model Validation | Statistical methods used to assess the predictive power of the QSAR model. |

Prediction of Spectroscopic Parameters

Theoretical studies employing computational chemistry methods are instrumental in predicting and understanding the spectroscopic properties of molecules. These predictions, often performed using Density Functional Theory (DFT) and other ab initio methods, provide valuable insights into the vibrational, electronic, and magnetic resonance spectra (IR, Raman, UV-Vis, and NMR) of a compound. This data complements experimental findings by aiding in spectral assignments and offering a deeper understanding of the relationships between molecular structure and spectroscopic behavior.

Typically, such a computational study would involve the following:

Vibrational Frequency Calculations: Theoretical calculations would predict the infrared (IR) and Raman active vibrational modes. The resulting data would be presented in a table listing the calculated wavenumber (cm⁻¹), the intensity of the absorption, and a detailed assignment of the vibrational mode (e.g., C-H stretch, N-H bend, C-F stretch).

NMR Chemical Shift Calculations: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be predicted relative to a standard (commonly Tetramethylsilane for ¹H and ¹³C). These calculations help in assigning experimental spectra and understanding how the electronic environment of each nucleus is influenced by the molecular structure.

UV-Vis Absorption Spectra Simulation: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule. The output would include the predicted maximum absorption wavelengths (λmax), the oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO).

Without published research on this compound, it is not possible to provide the specific data tables and detailed research findings for its predicted spectroscopic parameters as requested. Further computational research would be required to generate this theoretical data.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Pharmaceutical Intermediate

The utility of 4-fluoro-3-methylaniline as a cornerstone molecule in modern drug synthesis is well-established. nbinno.com It serves as a critical building block in the multi-step synthesis of complex molecules, enabling the creation of novel active pharmaceutical ingredients (APIs) with improved efficacy and pharmacokinetic profiles. nbinno.com The presence of the fluorine atom, in particular, is a key feature leveraged by drug designers to enhance molecular properties. nih.govtandfonline.com

Research has pointed to the use of this compound in the development of drugs with pain-relieving and anti-inflammatory properties. For instance, it has been utilized in the synthesis of novel analgesic-anti-inflammatory salicylates. The broader class of sulfonamide derivatives, which can be synthesized from aniline (B41778) precursors, has also been documented to possess analgesic and antiallodynic profiles, indicating a potential therapeutic role in managing pain. nih.gov The strategic derivatization of antipyrine, a known analgesic, has led to a variety of compounds used extensively for their analgesic and anti-inflammatory effects, showcasing a common strategy in medicinal chemistry where a core structure is modified to enhance therapeutic properties. uobasrah.edu.iq

The structural framework of this compound makes it a valuable starting point for the synthesis of compounds aimed at treating neurological disorders. nbinno.com While specific APIs for neurological conditions derived directly from this compound are detailed in proprietary research, its utility is recognized in the exploration of new chemical entities for this therapeutic area. The development of treatments for such complex diseases often involves the creation of extensive libraries of compounds for screening, and versatile intermediates like this compound are essential for this process. nih.gov

The synthesis of novel antibacterial agents is another area where aniline derivatives play a critical role. For example, the related compound 3-fluoro-4-morpholinoaniline (B119058) is an important intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net The development of new quinolone antibacterial agents, which are a significant class of antibiotics, often involves fluorinated aromatic amines. nih.gov The incorporation of fluorine into the structure of these agents can enhance their antibacterial activity against both gram-negative and gram-positive bacteria. nih.gov

Derivatization for Enhanced Biological Activity

Derivatization is a common strategy in medicinal chemistry where a lead compound is chemically modified to improve its biological activity, selectivity, or pharmacokinetic properties. This compound serves as a scaffold that can be readily derivatized to produce a library of related compounds for biological screening.

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability. nih.govbohrium.com The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes, particularly cytochrome P450 oxidases. tandfonline.comnih.gov

By strategically placing a fluorine atom at a metabolically vulnerable site on a molecule, chemists can block oxidative metabolism, which can lead to several benefits: tandfonline.combohrium.com

Increased Half-Life: Reduced metabolic breakdown prolongs the presence of the drug in the body, potentially allowing for less frequent dosing.

Improved Bioavailability: By preventing first-pass metabolism in the liver, a higher concentration of the active drug can reach systemic circulation. tandfonline.com

Altered Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which in turn can affect a compound's solubility, membrane permeability, and binding affinity to its target protein. tandfonline.combohrium.com

The fluorine atom in this compound is an inherent feature that makes it an attractive building block for designing drugs with enhanced metabolic stability. nbinno.com This pre-installed fluorine atom can be carried through the synthetic route into the final API, imparting its beneficial properties to the new therapeutic agent. nih.gov

Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate and a foundational building block in the synthesis of a wide range of therapeutic agents. nbinno.com Its distinct structural arrangement, featuring both fluorine and methyl groups on the aniline core, provides medicinal chemists with a versatile scaffold for developing new drug candidates. nbinno.com This specific substitution pattern is instrumental in fine-tuning the pharmacological properties of target molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com

The compound is a key starting material for exploring novel treatments for various diseases, including cancer, viral infections, and neurological disorders. nbinno.com Research applications have demonstrated its utility in the synthesis of molecules such as 4-methoxy-3′-methyl-4′-fluorobiphenyl and various diimine Schiff bases. The demand for high-purity this compound underscores its importance in accelerating research and development pipelines within the pharmaceutical industry. nbinno.com

Prodrug Design and Metabolism Studies

The study of how fluoroanilines are processed in the body is critical for drug design and understanding potential toxicity. Prodrugs, which are inactive compounds that are converted into active drugs in the body, can be designed to improve properties like solubility, absorption, and targeted delivery. fiveable.menih.gov Understanding the metabolism of the parent molecule is fundamental to this process.

The metabolism of fluoroanilines, such as the closely related 4-fluoroaniline (B128567), has been studied to elucidate the biochemical transformations these compounds undergo. The pathways for these compounds are generally applicable to substituted fluoroanilines like this compound. The primary metabolic routes involve hydroxylation, defluorination, and N-acetylation, followed by conjugation for excretion. nih.govtandfonline.com

In rats, 4-fluoroaniline undergoes both ortho- and para-hydroxylation. nih.gov Ortho-hydroxylation primarily yields 2-amino-5-fluorophenylsulphate, which accounts for a significant portion of the administered dose. nih.gov Para-hydroxylation, conversely, results in the loss of the fluorine substituent (defluorination). nih.govtandfonline.com The resulting intermediate is then N-acetylated to form 4-acetamidophenol (paracetamol), which is subsequently excreted as sulphate and glucuronide conjugates. nih.gov These metabolic transformations are primarily mediated by the Cytochrome P-450 family of enzymes. tandfonline.comnih.gov

| Metabolic Pathway | Key Transformation | Primary Metabolite(s) | Enzyme System |

|---|---|---|---|

| Ortho-hydroxylation | Addition of a hydroxyl group ortho to the amino group | 2-amino-5-fluorophenylsulphate | Cytochrome P-450 |

| Para-hydroxylation & Defluorination | Addition of a hydroxyl group at the para position, leading to fluorine removal | 4-acetamidophenol (Paracetamol) | Cytochrome P-450 |

| N-acetylation | Addition of an acetyl group to the amine | 4-fluoroacetanilide | N-acetyltransferases |

| Conjugation | Attachment of sulphate or glucuronide groups to hydroxylated metabolites | Sulphate and glucuronide conjugates | Sulfotransferases, UDP-glucuronosyltransferases |

This table summarizes the metabolic pathways observed for 4-fluoroaniline, which serves as a model for related fluoroaniline (B8554772) compounds. nih.govtandfonline.com

A critical aspect of fluoroaniline metabolism is the formation of reactive intermediates. The metabolic process is not limited to detoxification; it can also lead to the creation of chemically reactive species. The primary reactive intermediates formed from fluoroanilines with a para-fluorine substituent are benzoquinoneimines. nih.gov

Cytochrome P-450-dependent monooxygenation at a fluorinated para-position results in the direct formation of a reactive benzoquinoneimine and the release of a fluoride (B91410) anion. nih.govnih.gov In the presence of reducing agents like NADPH, this quinoneimine can be chemically reduced to the corresponding 4-hydroxyaniline. nih.govnih.gov Another pathway involves the re-oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals, which also produces a fluoro-containing (semi)quinoneimine metabolite. nih.gov

The formation of reactive intermediates is a key step in the bioactivation of fluoroanilines. nih.gov Bioactivation refers to the metabolic conversion of a compound into a more reactive, and potentially toxic, form. For fluoroanilines, the dehalogenation pathways are considered bioactivation pathways. nih.gov

The primary mechanism of bioactivation is the formation of reactive (semi)quinoneimines. nih.govnih.gov These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism of toxicity. nih.gov The reactivity of the quinoneimines formed, and thus the degree of bioactivation, is dependent on their substitution pattern and tends to increase with a greater number of fluorine substituents. nih.gov Therefore, aniline derivatives with a fluorinated para-position have an increased likelihood of bioactivation compared to their non-para-fluorinated counterparts. nih.gov

Pharmacological Research and Drug Discovery

This compound and related compounds are valuable tools in pharmacological research and the broader drug discovery process. nbinno.comnbinno.com The inclusion of fluorine in a molecule can significantly alter its chemical and biological properties, an effect that is widely exploited in medicinal chemistry. nbinno.comnih.gov

While not always a direct probe itself, this compound is a precursor to molecules used in biochemical studies. Furthermore, the fluorine atom in fluoroaniline derivatives serves as a sensitive reporter in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com This technique allows for the specific detection and quantification of fluorinated metabolites in complex biological mixtures, such as tissue extracts or urine, without the need for radiolabeling. tandfonline.com

This NMR-based approach has been used to study the toxic effects and metabolic fate of related compounds like 4-fluoroaniline and 2-fluoro-4-methylaniline (B1213500) in biological systems. tandfonline.comnih.gov For instance, high-resolution ¹⁹F NMR spectroscopy can create a "biochemical fingerprint" of low-molecular-weight metabolites, and changes in this fingerprint can be used to characterize the effects of a toxic insult. nih.gov In studies with the earthworm Eisenia veneta, exposure to 4-fluoroaniline led to a discernible decrease in maltose (B56501) concentrations, highlighting its potential use in identifying novel biomarkers of xenobiotic toxicity. nih.gov

Interaction with Biological Targets

The this compound moiety is a crucial pharmacophore in the design of targeted therapeutic agents, particularly in the development of kinase inhibitors. Its specific substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, plays a significant role in modulating the binding affinity and selectivity of drug candidates for their biological targets. The electronic properties of the fluorine atom and the steric influence of the methyl group can be strategically utilized by medicinal chemists to optimize the interaction of the molecule with the active site of enzymes, such as protein kinases. nbinno.comnbinno.com This strategic incorporation allows for the fine-tuning of a compound's pharmacological profile, including its metabolic stability and lipophilicity, which are critical for its efficacy as a drug. nbinno.com

Detailed research into kinase inhibitors has revealed that the this compound scaffold is a key component of several approved anticancer drugs. These drugs function by interfering with the signaling pathways that control cell growth and proliferation, which are often dysregulated in cancer. The this compound portion of these molecules typically interacts with the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Two prominent examples of such drugs are Regorafenib and Lapatinib, both of which are multi-kinase inhibitors used in cancer therapy.

Regorafenib: This oral multi-kinase inhibitor targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. wikipedia.orgnih.gov Regorafenib is classified as a Type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. nih.govguidetopharmacology.org This specific binding mode allows it to occupy a hydrophobic pocket adjacent to the ATP-binding site. nih.gov The this compound part of the molecule is integral to its interaction with a range of kinases. In vitro and in vivo studies have demonstrated that Regorafenib effectively inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and the Raf serine/threonine-protein kinases, among others. nih.govdrugbank.com By blocking these pathways, Regorafenib impedes tumor angiogenesis, cell proliferation, and metastasis. nih.gov

Lapatinib: This compound is a potent and selective reversible inhibitor of the intracellular tyrosine kinase domains of both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1). drugbank.comnih.gov Lapatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these receptors and blocking their autophosphorylation and the subsequent activation of downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov This inhibition leads to growth arrest and apoptosis in tumor cells that overexpress these receptors. nih.gov The this compound moiety contributes to the specific binding interactions within the kinase domain, enhancing the drug's potency and selectivity.

The following interactive data table summarizes the key biological targets of drugs that incorporate the this compound scaffold.

| Drug | Primary Target(s) | Inhibitor Type | Key Biological Processes Inhibited |

|---|---|---|---|